4-(3-hydroxyphenoxy)butanoic Acid
Description
4-(3-Hydroxyphenoxy)butanoic acid is a carboxylic acid derivative featuring a phenoxy group substituted at the para position of the butanoic acid chain, with a hydroxyl group at the meta position on the phenyl ring.
Properties
IUPAC Name |
4-(3-hydroxyphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7,11H,2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOIRWQGNHIDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenoxy)butanoic acid typically involves the reaction of 3-hydroxyphenol with butyric acid derivatives. One common method is the esterification of 3-hydroxyphenol with butyric acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow reactors and the use of more efficient catalysts. These methods aim to optimize the reaction conditions to achieve higher throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include 4-(3-oxophenoxy)butanoic acid.
Reduction: Products may include 4-(3-hydroxyphenoxy)butanol.
Substitution: Products may include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3-hydroxyphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenoxy)butanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Phenoxybutanoic Acid Derivatives
Key Compounds :
- 4-(4-Chlorophenoxy)butanoic acid (MCPB): A herbicide with a chlorine substituent at the para position of the phenyl ring. Its efficacy arises from mimicking natural auxins, disrupting plant growth .
- 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB): Another auxin herbicide with dual chlorine substituents, exhibiting broader weed control compared to MCPB .
- 4-Phenoxybutyric acid: Lacks substituents on the phenyl ring but serves as a substrate for the acyl acid amido synthetase GH3.15, with moderate catalytic efficiency .
Structural Impact :
Chain Length Variations
Butanoic vs. Propanoic/Valeric Acids:
- Ibuprofen (Propanoic acid derivative): A shorter chain (C3) with an α-methyl group contributes to cyclooxygenase (COX) inhibition and anti-inflammatory activity .
- 5-Phenylvaleric acid (C5 chain) : Longer chains improve substrate binding to enzymes like GH3.15, as observed in catalytic efficiency studies .
- 4-(3-Hydroxyphenoxy)butanoic acid (C4 chain): Balances steric flexibility and enzyme accessibility, though its pharmacological profile remains underexplored.
Hydroxy vs. Methoxy Substitutions
- 4-(3-Methoxyphenoxy)butanoic acid: The methoxy group induces a torsion angle of 174.73° in the carboxyl group, slightly twisting it out of the molecular plane compared to chlorinated analogs (161.6°–170.1°) .
- Caffeic acid (3,4-Dihydroxybenzeneacrylic acid): A phenolic compound with antioxidant properties; the hydroxyl groups enhance radical scavenging but reduce metabolic stability compared to methoxy derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
